![molecular formula C19H19N B587001 Setiptilin-d3 CAS No. 1795024-97-3](/img/new.no-structure.jpg)
Setiptilin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Setiptiline-d3 is a deuterated form of Setiptiline, a tetracyclic antidepressant. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Setiptiline. The deuterium atoms in Setiptiline-d3 replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Setiptiline-d3 is widely used in scientific research for:
Pharmacokinetic Studies: Tracing the metabolic pathways of Setiptiline in biological systems.
Drug Development: Understanding the interaction of Setiptiline with biological targets.
Biological Research: Studying the effects of Setiptiline on neurotransmitter systems.
Industrial Applications: Used as a reference standard in quality control and analytical testing.
Wirkmechanismus
Target of Action
Setiptiline-d3, also known as Setiptiline, primarily targets the α2 adrenergic receptor and serotonin receptors 3, 5 . The α2 adrenergic receptor is a type of adrenergic receptor, which plays a key role in regulating neurotransmitter release. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .
Mode of Action
Setiptiline-d3 acts as an antagonist at the α2 adrenergic receptor and at serotonin receptors 3, 5 . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .
Biochemical Pathways
It is known that the drug’s antagonistic action on α2 adrenergic and serotonin receptors can influence thenoradrenergic and serotonergic neurotransmission pathways . This can lead to increased levels of noradrenaline and serotonin in the brain, which are associated with mood regulation .
Pharmacokinetics
Like many other antidepressants, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The primary result of Setiptiline-d3’s action is the reduction of symptoms of major depressive disorder . This is achieved through its antagonistic effects on α2 adrenergic and serotonin receptors, leading to increased levels of noradrenaline and serotonin in the brain .
Biochemische Analyse
Biochemical Properties
Setiptiline-d3 interacts with various biomolecules, including enzymes and proteins. It acts as a norepinephrine reuptake inhibitor, an α2-adrenergic receptor antagonist, and a serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes . It also functions as an H1 receptor inverse agonist/antihistamine .
Cellular Effects
Setiptiline-d3 influences cell function by interacting with various cellular processes. Its antagonism of the α2 adrenergic receptor and serotonin receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Setiptiline-d3 involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a norepinephrine reuptake inhibitor and α2-adrenergic receptor antagonist, it allows for greater and longer sustained release of noradrenaline into the synapse . Its antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .
Metabolic Pathways
It is known to interact with enzymes and cofactors as part of its role as a norepinephrine reuptake inhibitor and α2-adrenergic receptor antagonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Setiptiline-d3 involves the incorporation of deuterium atoms into the Setiptiline molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated methanol or ethanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods
Industrial production of Setiptiline-d3 follows similar synthetic routes but on a larger scale. The process involves:
Preparation of Deuterated Precursors: Using deuterated reagents to prepare intermediates.
Catalytic Hydrogenation: Employing large-scale reactors with Pd/C catalysts.
Purification: Utilizing chromatographic techniques to isolate and purify Setiptiline-d3.
Analyse Chemischer Reaktionen
Types of Reactions
Setiptiline-d3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mianserin: Another tetracyclic antidepressant with similar pharmacological properties.
Mirtazapine: A close analogue of Setiptiline with a similar mechanism of action.
Aptazapine: Shares structural similarities with Setiptiline and exhibits similar antidepressant effects.
Uniqueness of Setiptiline-d3
Setiptiline-d3 is unique due to the presence of deuterium atoms, which makes it an invaluable tool in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and analysis in biological systems without altering the compound’s pharmacological properties.
Biologische Aktivität
Setiptiline-d3 is a deuterated form of setiptiline, a tetracyclic antidepressant known for its complex pharmacological profile. This article explores the biological activity of Setiptiline-d3, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.
Setiptiline-d3 exhibits several pharmacological activities primarily through its interactions with various neurotransmitter receptors:
- Serotonin Receptors : Setiptiline acts as an antagonist at multiple serotonin receptors, including 5-HT2A and 5-HT2C. This antagonism may lead to an upregulation of serotonergic signaling, contributing to its antidepressant effects .
- Alpha-2 Adrenergic Receptors : It also functions as an antagonist at alpha-2 adrenergic receptors, which likely enhances noradrenergic neurotransmission by inhibiting presynaptic inhibition .
- Norepinephrine Reuptake Inhibition : Setiptiline-d3 has been identified as a norepinephrine reuptake inhibitor, which may further support its role in mood regulation and anxiety relief .
Receptor Binding and Activity
Recent studies have demonstrated that Setiptiline-d3 exhibits agonistic activity at specific serotonin receptors, particularly the 5-HT1e and 5-HT1F receptors. The following table summarizes the binding affinities and activities of Setiptiline-d3 compared to other related compounds:
Compound | Receptor | EC50 (nM) | Activity Type |
---|---|---|---|
Setiptiline-d3 | 5-HT1eR | 171.0 | Full Agonist |
Setiptiline-d3 | 5-HT1FR | 64.6 | Full Agonist |
Mirtazapine | 5-HT1eR | 1,040 | Partial Agonist |
Mirtazapine | 5-HT1FR | 235.5 | Partial Agonist |
Mianserin | 5-HT1eR | Not Reported | Full Agonist |
The data indicates that Setiptiline-d3 is a potent full agonist at both the 5-HT1eR and 5-HT1FR receptors, suggesting a significant role in modulating serotonergic pathways .
Structural Insights
Structural studies using cryo-electron microscopy have provided insights into how Setiptiline-d3 interacts with serotonin receptors. The binding poses reveal that Setiptiline-d3 adopts a unique conformation that facilitates effective receptor activation. Key interactions include:
- Hydrophobic Interactions : The tricyclic moiety of Setiptiline-d3 forms hydrophobic contacts with critical residues in the receptor binding pocket.
- Ionic Bonds : A conserved ionic bond is formed between the tertiary amine of Setiptiline-d3 and specific receptor residues, enhancing binding affinity and stability .
Eigenschaften
CAS-Nummer |
1795024-97-3 |
---|---|
Molekularformel |
C19H19N |
Molekulargewicht |
264.386 |
InChI |
InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3/i1D3 |
InChI-Schlüssel |
GVPIXRLYKVFFMK-FIBGUPNXSA-N |
SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 |
Synonyme |
2,3,4,9-Tetrahydro-2-(methyl-d3)-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine; Org 8282-d3; MO-8282-d3; Teciptilline-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.